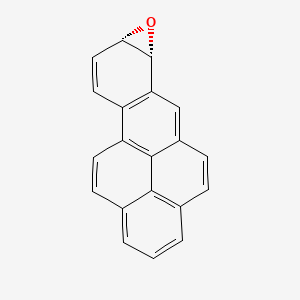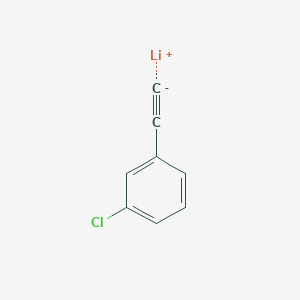
L-Lysine, N6-L-methionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, N6-L-methionyl- is a dipeptide formed from L-methionine and L-lysine residues It is a compound of interest in various fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-L-methionyl- typically involves the coupling of L-methionine and L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of L-Lysine, N6-L-methionyl- can be achieved through fermentation processes. For example, L-lysine is produced via fermentation using Corynebacterium glutamicum, which is then coupled with L-methionine through enzymatic or chemical methods to form the dipeptide .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, N6-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can lead to the formation of methionine sulfoxide or methionine sulfone .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of L-Lysine, N6-L-methionyl- involves its incorporation into proteins and peptides. It acts as a substrate for enzymes involved in peptide bond formation and post-translational modifications. The compound can also interact with specific molecular targets, such as aminoacyl-tRNA synthetases, to facilitate the synthesis of peptide-derived metabolites .
Vergleich Mit ähnlichen Verbindungen
L-Lysine, N6-L-methionyl- can be compared with other similar compounds, such as:
N6,N6,N6-trimethyl-L-lysine: This compound is a trimethylated derivative of L-lysine and is involved in various metabolic processes.
Methionyl-Lysine: Another dipeptide formed from L-methionine and L-lysine, similar to L-Lysine, N6-L-methionyl-, but with different structural and functional properties.
Eigenschaften
CAS-Nummer |
71816-20-1 |
|---|---|
Molekularformel |
C11H23N3O3S |
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
InChI-Schlüssel |
QNAISRNXSIMUNW-IUCAKERBSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
Kanonische SMILES |
CSCCC(C(=O)NCCCCC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)





![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)







